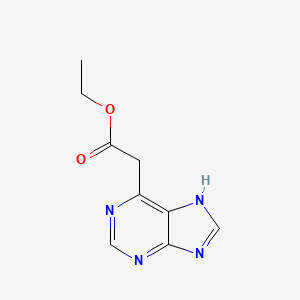

Ethyl 2-(9H-purin-6-yl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(7H-purin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRJECVHLOADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421630 | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228-04-8 | |

| Record name | 2228-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (7H-purin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(9H-purin-6-yl)acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(9H-purin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Purine derivatives form the backbone of numerous biologically active molecules, from nucleic acids to potent therapeutic agents.[1] Their structural versatility and inherent ability to interact with a wide array of biological targets make them a cornerstone of modern medicinal chemistry.[2][3][4] This guide focuses on this compound, a key intermediate and building block in the synthesis of complex purine-based compounds. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of this molecule's behavior, grounded in established chemical principles. This document is designed to empower researchers by explaining the causality behind its properties and providing actionable protocols for its use in the laboratory.

Molecular Identity and Physicochemical Profile

This compound is a heteroaromatic compound featuring a purine core substituted at the 6-position with an ethyl acetate group. This structure presents multiple sites for chemical interaction: the bicyclic aromatic system with its nitrogen atoms, the reactive methylene bridge, and the ester functionality. Understanding its fundamental properties is the first step toward its effective application.

Key Identifiers

A consistent and accurate identification is critical for regulatory and research purposes.

| Identifier | Value | Source |

| CAS Number | 2228-04-8 | [5][6][7] |

| Molecular Formula | C₉H₁₀N₄O₂ | [5][7] |

| IUPAC Name | This compound | [5][6] |

| Synonyms | Ethyl (9H-purin-6-yl)acetate, ETHYL (PURIN-6-YL)ACETATE | [5] |

| Molecular Weight | 206.20 g/mol | [5][7] |

| Physical State | Solid | [6] |

Computed Physicochemical Properties

The following properties, computed from its structure, offer predictive insights into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 0.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Exact Mass | 206.08037557 Da | [5] |

| Polar Surface Area | 80.8 Ų | [5] |

The low XLogP3 value suggests moderate lipophilicity, while the presence of multiple hydrogen bond acceptors and one donor indicates its potential to participate in hydrogen bonding, influencing its solubility and interactions with biological macromolecules.

Synthesis and Purification Strategy

The synthesis of this compound typically leverages the inherent reactivity of 6-halopurines, which are common and commercially available starting materials. The core principle is a nucleophilic aromatic substitution (SNAr) reaction where the halide at the C6 position is displaced.

Synthetic Workflow: Nucleophilic Substitution

The most direct route involves the reaction of 6-chloropurine with the enolate of ethyl acetate. The choice of base and solvent is critical to deprotonate the α-carbon of the ester without promoting self-condensation or unwanted side reactions with the purine ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard organic synthesis principles for similar transformations.[8] Researchers should perform their own risk assessment before proceeding.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous aprotic solvent (e.g., 100 mL of THF).

-

Enolate Formation: Cool the solvent to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) dropwise. Following the addition, slowly add ethyl acetate (1.2 equivalents) and stir for 30-45 minutes at -78 °C to ensure complete enolate formation.

-

Nucleophilic Substitution: Dissolve 6-chloropurine (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the cold enolate solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.[9][10]

-

Characterization: Confirm the structure and purity of the isolated product using NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following data represent the expected spectroscopic signatures for this compound.

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~8.5-9.0 ppm (2H, s): Purine C2-H and C8-H protons.δ ~4.2 ppm (2H, q): -O-CH₂ -CH₃ of the ethyl group.[11]δ ~4.0 ppm (2H, s): -CH₂ -CO₂Et methylene bridge.δ ~1.3 ppm (3H, t): -O-CH₂-CH₃ of the ethyl group.[11] | The purine protons appear far downfield due to the deshielding effect of the aromatic, electron-deficient ring system. The ethyl group shows a characteristic quartet and triplet pattern. The methylene bridge protons are expected to be a singlet adjacent to the purine ring. |

| ¹³C NMR | δ ~170 ppm: Ester carbonyl carbon.δ ~140-155 ppm: Aromatic carbons of the purine ring.δ ~62 ppm: -O-CH₂ -CH₃ carbon.δ ~40 ppm: -CH₂ -CO₂Et carbon.δ ~14 ppm: -O-CH₂-CH₃ carbon. | The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly downfield, followed by the aromatic carbons. |

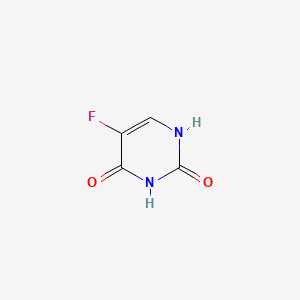

| IR (Infrared) | ~3300 cm⁻¹ (broad): N-H stretch from the imidazole portion of the purine ring.~2980 cm⁻¹: Aliphatic C-H stretches.~1735 cm⁻¹ (strong): C=O stretch of the ester.[12][13]~1600, ~1570 cm⁻¹: C=N and C=C stretches of the purine ring.[12][13] | These absorption bands correspond to the characteristic vibrational frequencies of the key functional groups present in the molecule. |

| MS (Mass Spec.) | [M+H]⁺ at m/z = 207.08: Protonated molecular ion.[M]⁺ at m/z = 206.08: Molecular ion peak. | Mass spectrometry confirms the molecular weight of the compound. Fragmentation patterns may include the loss of the ethoxy group (-OEt) or the entire ethyl acetate moiety. |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three primary functional regions: the purine nucleus, the active methylene group, and the ester linkage.

Caption: Key reactive sites on the this compound molecule.

-

Purine Ring System: The N9 position is a common site for alkylation or glycosylation reactions, which is a foundational step in the synthesis of many nucleoside analogs. The ring itself can undergo electrophilic substitution, though conditions must be carefully controlled due to the electron-deficient nature of the system.

-

Ester Group: The ester is susceptible to standard transformations. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to an amide by reaction with an amine. These transformations are useful for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Methylene Bridge: The α-protons on the methylene group adjacent to the ester are acidic and can be removed by a strong base, allowing for further alkylation or condensation reactions at this position.

Stability and Storage

For long-term viability, proper storage is essential.

-

Storage Conditions: The compound should be stored in a tightly sealed container, protected from moisture. Recommended storage is in a dry environment at 2-8°C.[14]

-

Causality: Purine derivatives can be susceptible to hydrolysis and atmospheric moisture. Cool, dry conditions minimize the rate of potential degradation, ensuring the integrity and purity of the material for experimental use.

Applications in Drug Discovery and Chemical Biology

This compound is not typically an end-product therapeutic but rather a highly valuable scaffold. Its utility lies in its capacity to be elaborated into more complex and potent molecules.

-

Scaffold for Kinase Inhibitors: The purine core is a well-established "privileged scaffold" that mimics the adenine portion of ATP. By modifying the C6-acetate side chain and substituting the N9 position, medicinal chemists can design potent and selective inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.

-

Synthesis of Antiviral Agents: Many antiviral drugs are nucleoside analogs. The N9 position can be functionalized with sugar moieties or their mimics, and the C6 side chain can be modified to enhance binding to viral enzymes like polymerases or reverse transcriptases.[2]

-

Building Block for Chemical Probes: The ester handle allows for the straightforward attachment of fluorescent tags, biotin labels, or cross-linking agents. This transforms the purine scaffold into a chemical probe for studying protein-ligand interactions, target identification, and validating mechanisms of action.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions must be observed.

| Hazard Information | Precautionary Measures |

| GHS Pictogram: GHS07 (Harmful/Irritant)[6] | Engineering Controls: Handle in a well-ventilated area or a chemical fume hood. |

| Hazard Statements: H302 - Harmful if swallowed.H332 - Harmful if inhaled.[6] | Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |

| Precautionary Phrases: P260 - Do not breathe dust/fume/gas/mist/vapours/spray.P342+P311 - If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[6] | Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

Conclusion

This compound is a foundational molecule in the synthesis of advanced purine derivatives. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic handles make it an indispensable tool for researchers in drug discovery and chemical biology. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, enables scientists to harness its full potential in the rational design of novel therapeutic agents and molecular probes.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (1952). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society. [Link]

-

Surendra Kumar. (2022). Purine derivatives- Xanthine (Caffeine). Slideshare. [Link]

-

Česnek, M., & Holý, A. (2001). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. [Link]

-

Chen, J., et al. (2014). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. PubMed Central. [Link]

-

PubChem. Ethyl 2-(2-chloro-6-methylpurin-9-yl)acetate. National Center for Biotechnology Information. [Link]

-

Guo, H. M., Mao, Z. J., Niu, H. Y., & Qu, G. R. (2011). Reactions of ethyl acetoacetate with various 6-halopurine derivatives to yield 6-methylpurines with assistance of microwave irradiation. ResearchGate. [Link]

-

Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. [Link]

-

ResearchGate. Structure of purine derivatives. [Link]

-

Beavon, R. Spectra of ethyl acetate. [Link]

-

Ariza, X., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. [Link]

-

Ningegowda, R., et al. (2009). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. ResearchGate. [Link]

-

ResearchGate. ¹H NMR spectra profile of isolated compound (Ethyl acetate: Methanol (9:1)). [Link]

-

Hanson, R. (2003). ethyl acetate: one scan test for JDX team. St. Olaf College. [Link]

- Google Patents. CN102336755A - Chemical synthesis method of 6-chloropurine.

-

ResearchGate. NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate in DMSO-d6. [Link]

-

Ningegowda, R., et al. (2010). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H10N4O2 | CID 5983596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1386-1389 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2228-04-8|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Ethyl 2-(9H-purin-6-yl)acetate (CAS: 2228-04-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(9H-purin-6-yl)acetate, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis strategies with mechanistic insights, potential applications in drug discovery, and detailed analytical and experimental protocols. This document is designed to empower researchers to effectively synthesize, characterize, and utilize this versatile purine derivative in their research endeavors.

Introduction: The Significance of the Purine Scaffold

Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including approved drugs for various therapeutic areas.[1][2] The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold due to its ability to mimic endogenous nucleobases, allowing for interaction with a wide range of biological targets.[2] These targets include enzymes, receptors, and nucleic acids, leading to applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3] this compound, with its reactive ester functionality, serves as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 2228-04-8 | [4] |

| Molecular Formula | C₉H₁₀N₄O₂ | [4] |

| Molecular Weight | 206.21 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid (expected) | [5] |

| SMILES | CCOC(=O)CC1=NC=NC2=C1N=CN2 | [4] |

| Purity | Typically ≥95% (commercial sources) | [5] |

Synthesis of this compound: Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached through several strategic routes, primarily involving the functionalization of a pre-formed purine ring system. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Catalyst-Free Synthesis from 6-Halopurines and Ethyl Acetoacetate

A highly efficient and straightforward method involves the direct reaction of a 6-halopurine with ethyl acetoacetate. This approach, as detailed by Guo et al. (2009), offers the advantage of being a one-step, catalyst-free process.

Experimental Protocol:

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

6-Chloropurine

-

Ethyl acetoacetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloropurine (1.0 mmol) in DMF (5 mL), add ethyl acetoacetate (1.2 mmol) and cesium carbonate (2.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Causality of Experimental Choices:

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

-

Base: Cesium carbonate is a mild and effective base for this transformation, promoting the deprotonation of ethyl acetoacetate to form the nucleophile.

-

Workup: The aqueous workup with ethyl acetate extraction is designed to remove the DMF and inorganic salts. The NaHCO₃ wash neutralizes any acidic impurities.

Caption: Catalyst-free synthesis workflow.

Palladium-Catalyzed Cross-Coupling Approach

An alternative strategy, described by Hasník et al. (2007), utilizes a palladium-catalyzed cross-coupling reaction between a 6-chloropurine and a Reformatsky reagent. This method is particularly useful when milder reaction conditions are required.

Experimental Protocol:

Objective: To synthesize this compound via a Pd-catalyzed cross-coupling reaction.

Materials:

-

6-Chloropurine

-

Ethyl bromoacetate

-

Zinc dust

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

In a flame-dried flask under an inert atmosphere, add the activated zinc (1.5 mmol) and a small crystal of iodine in anhydrous THF (2 mL).

-

Add ethyl bromoacetate (1.2 mmol) dropwise and stir the mixture until the iodine color disappears, indicating the formation of the Reformatsky reagent.

-

To this mixture, add a solution of 6-chloropurine (1.0 mmol) in anhydrous THF (3 mL) and Pd(PPh₃)₄ (0.05 mmol).

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to yield the final product.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for cross-coupling reactions, facilitating the formation of the carbon-carbon bond between the purine and the acetate moiety.

-

Reformatsky Reagent: The in situ generation of the organozinc reagent from ethyl bromoacetate and activated zinc provides the nucleophilic partner for the cross-coupling.

-

Inert Atmosphere: The reaction is sensitive to air and moisture; therefore, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of the catalyst and the organometallic reagent.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motif and reactive handle make it a highly valuable starting material for the synthesis of a diverse range of potential therapeutic agents.

Precursor for Kinase Inhibitors

The purine core is a well-established scaffold for the development of kinase inhibitors, as it can mimic the adenine portion of ATP. The ethyl acetate group at the 6-position can be readily modified to introduce various substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Intermediate for Antiviral Agents

Many antiviral drugs, such as famciclovir, are purine derivatives.[6] this compound can serve as a key intermediate in the synthesis of novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses, including herpesviruses and retroviruses.[1]

Caption: Drug discovery applications.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis of this compound.

Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Isocratic elution with a mixture of methanol and a phosphate buffer (e.g., 10 mM potassium phosphate, pH 4.0). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or a wavelength determined by UV-Vis spectral analysis of the pure compound).

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Rationale: The C18 stationary phase provides good retention for the moderately polar purine derivative. The buffered mobile phase ensures consistent ionization state and reproducible retention times. UV detection is suitable due to the UV-absorbing nature of the purine ring.

Spectroscopic Characterization

-

¹H NMR:

-

Signals corresponding to the ethyl group: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂).

-

A singlet for the methylene group (CH₂) adjacent to the purine ring, likely in the range of 3.5-4.5 ppm.

-

Signals for the purine ring protons (H-2 and H-8), typically observed as singlets in the aromatic region (δ 8.0-9.0 ppm).

-

A broad singlet for the N-H proton of the purine ring, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the ethyl group carbons around 14 ppm (CH₃) and 61 ppm (CH₂).

-

A signal for the methylene carbon adjacent to the purine ring.

-

Signals for the carbonyl carbon of the ester group around 170 ppm.

-

Multiple signals in the aromatic region (120-160 ppm) corresponding to the carbons of the purine ring.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be at m/z 207.09.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic C=O stretching vibration for the ester group around 1730-1750 cm⁻¹.

-

N-H stretching vibrations from the purine ring in the region of 3100-3500 cm⁻¹.

-

C-N and C=C stretching vibrations characteristic of the purine ring system in the fingerprint region (below 1600 cm⁻¹).[7]

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its ester group provide a gateway to a wide array of novel purine derivatives. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to incorporate this compound into their drug discovery programs. The continued exploration of derivatives synthesized from this intermediate holds significant promise for the development of new therapeutic agents.

References

- Chen, Y., et al. (2011). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography.

-

D'hooghe, M., et al. (2012). Design, synthesis, and antiviral evaluation of purine-β-lactam and purine-aminopropanol hybrids. Journal of Medicinal Chemistry, 55(11), 5637-5641. [Link]

- BenchChem. (2025). In Vitro Evaluation of Novel Purine Derivatives: A Technical Guide.

-

Hasník, Z., et al. (2009). Synthesis of (Purin-6-Yl)acetates and Their Transformations to 6-(2-Hydroxyethyl)- And 6-(Carbamoylmethyl)purines. Collection of Czechoslovak Chemical Communications, 74(7), 1035-1059. [Link]

-

Willits, C. H., et al. (1951). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 73(8), 3537-3541. [Link]

-

Guo, H., et al. (2009). Straightforward and highly efficient catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters, (purin-6-yl)acetates, and 6-methylpurines through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate. Organic Letters, 11(8), 1745-1748. [Link]

-

De Clercq, E., et al. (1984). Antirhinovirus activity of purine nucleoside analogs. Antimicrobial Agents and Chemotherapy, 26(4), 482-487. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2017). Biological activities of purine analogues: a review. [Link]

-

Zaytseva, E. V., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(4), 1133. [Link]

- Jackson, R. C., & Niethammer, D. (1977). Synergistic effect of purine derivatives on the toxicity of pyrazofurin and 6-azauridine towards cultured mammalian cells. European Journal of Cancer, 13(9), 929-935.

-

Blout, E. R., & Fields, M. (1948). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 70(1), 189-193. [Link]

-

Hasník, Z., et al. (2009). Synthesis of (Purin-6-Yl)acetates and Their Transformations to 6-(2-Hydroxyethyl)- And 6-(Carbamoylmethyl)purines. Amanote Research. [Link]

- Francom, P., et al. (2006). Preparation of famciclovir and other purine derivatives. U.S.

Sources

- 1. Design, synthesis, and antiviral evaluation of purine-β-lactam and purine-aminopropanol hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H10N4O2 | CID 5983596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. US20060264629A1 - Preparation of famciclovir and other purine derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(9H-purin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purine Analogs in Medicinal Chemistry

Purine and its derivatives are fundamental components of nucleic acids, coenzymes, and various signaling molecules, playing a crucial role in numerous biological processes.[1][2] Consequently, synthetic purine analogs have emerged as a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[2] These analogs, by mimicking endogenous purines, can act as antimetabolites, enzyme inhibitors, or receptor modulators, exhibiting a broad spectrum of pharmacological activities, including antiviral, anticancer, and immunosuppressive effects. Ethyl 2-(9H-purin-6-yl)acetate, a prominent member of this class, serves as a key intermediate in the synthesis of more complex purine derivatives with potential therapeutic applications. A comprehensive understanding of its synthesis and a rigorous characterization are paramount for ensuring the quality and reproducibility of research and development in this field.

Synthesis of this compound: A Mechanistic and Practical Approach

The most common and efficient route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine, typically 6-chloropurine, with a carbanion derived from an ethyl acetate equivalent. This method offers high yields and operational simplicity.

Reaction Mechanism

The reaction proceeds via a well-established SNAr mechanism. A base is employed to deprotonate the α-carbon of an ethyl acetate derivative, generating a nucleophilic enolate. This enolate then attacks the electron-deficient C6 position of the purine ring, which is activated by the electron-withdrawing nature of the pyrimidine ring and the halogen leaving group. The subsequent loss of the halide ion from the intermediate Meisenheimer complex yields the final product.

Sources

Technical Guide: Ethyl 2-(9H-purin-6-yl)acetate - A Versatile Scaffold for Kinase-Targeted Drug Discovery

Executive Summary

The purine core is a cornerstone of medicinal chemistry, serving as a privileged scaffold for a vast array of therapeutic agents.[1] Its inherent ability to mimic endogenous nucleosides allows purine derivatives to interact with a multitude of biological targets, most notably protein kinases.[2] This guide provides an in-depth technical overview of Ethyl 2-(9H-purin-6-yl)acetate, a key intermediate and building block for the synthesis of advanced purine-based compounds. We will explore its chemical identity, robust synthesis protocols, analytical characterization, and its strategic application in the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound .[3][4] It is crucial to address the common tautomerism observed in purine systems. The proton on the imidazole ring can reside on either the N7 or N9 position. Consequently, the compound is often interchangeably named ethyl 2-(7H-purin-6-yl)acetate.[3][5] For the purpose of this guide, and reflecting the most common substitution pattern in kinase inhibitors, we will primarily refer to the 9H-tautomer.

The core structure consists of a purine ring system functionalized at the C6 position with an ethyl acetate group via a methylene bridge.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

A summary of key identifiers and properties is essential for laboratory handling, reaction planning, and analytical method development.

| Property | Value | Source |

| CAS Number | 2228-04-8 | [4][5][6] |

| Molecular Formula | C₉H₁₀N₄O₂ | [3][5][6] |

| Molecular Weight | 206.205 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% | [5] |

| SMILES | CCOC(=O)CC1=NC=NC2=C1N=CN2 | [5] |

| InChI Key | RHFRJECVHLOADI-UHFFFAOYSA-N | [3][5] |

Synthesis Methodology: A Protocol for Reliable Production

The synthesis of purine derivatives is a well-established field, offering multiple routes to the target compound.[1] A common and efficient strategy involves the nucleophilic substitution of a 6-halopurine with a suitable carbon nucleophile. This approach is favored for its reliability and the commercial availability of starting materials.

Rationale for Synthetic Strategy

The chosen protocol utilizes 6-chloropurine as the starting material. The chlorine atom at the C6 position is an excellent leaving group, readily displaced by nucleophiles. The nucleophile, the enolate of ethyl acetate, is generated in situ using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). This choice of base is critical; weaker bases may not deprotonate ethyl acetate efficiently, while nucleophilic bases could compete in the reaction with 6-chloropurine. The reaction is conducted at low temperatures to control the reactivity of the enolate and minimize side reactions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

6-Chloropurine (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Ethyl acetate (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add diisopropylamine to the cooled THF. Subsequently, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure the complete formation of LDA.

-

Enolate Generation: Add ethyl acetate dropwise to the LDA solution. A color change is typically observed. Stir the mixture for 1 hour at -78 °C to allow for the complete formation of the lithium enolate.

-

Nucleophilic Substitution: Dissolve 6-chloropurine in a minimal amount of anhydrous THF and add it dropwise to the enolate solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 50-100% ethyl acetate in hexanes) to yield the pure this compound.

Self-Validating System: Analytical Characterization

Confirmation of the product's identity and purity is paramount. The following analytical data serve as a self-validating checkpoint for the synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the purine ring protons, the methylene bridge protons, and the ethyl group protons. Expected signals include a triplet and a quartet for the ethyl ester, a singlet for the CH₂ group adjacent to the purine, and singlets for the C2-H and C8-H protons of the purine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 207.09.

-

Thin Layer Chromatography (TLC): TLC should show a single spot after purification, with an Rf value distinct from the starting materials, indicating the purity of the final compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The purine core is a well-established "privileged structure" in medicinal chemistry, known for its broad biological activities, including anticancer, antiviral, and anti-inflammatory effects.[7][8]

Core Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme.[2] The purine structure of this compound is an excellent mimic of the adenine base of ATP, making it an ideal starting point for designing such inhibitors.[2]

The ethyl acetate group at the C6 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse library of amide derivatives, exploring the chemical space around the kinase active site to enhance potency and selectivity.[9]

Caption: Mechanism of ATP-competitive kinase inhibition by purine analogs.

Potential as an Antineoplastic and Antiviral Agent

Beyond kinase inhibition, purine analogs have a long history as antimetabolites.[10] By interfering with nucleic acid synthesis, they can halt the proliferation of rapidly dividing cells, such as cancer cells or viruses.[8][10] Modifications of this compound can lead to novel compounds that are evaluated for their efficacy in inhibiting cell proliferation in various cancer cell lines or viral replication assays.[11] This makes the compound a valuable starting point for screening campaigns in oncology and virology research.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for drug discovery. Its well-defined structure, accessible synthesis, and inherent mimicry of the adenine nucleobase make it an invaluable scaffold for developing targeted therapeutics. The protocols and insights provided in this guide are designed to empower researchers to reliably synthesize and creatively utilize this compound, accelerating the journey from a simple purine building block to a potentially life-saving therapeutic agent.

References

-

Ethyl 2-(2-chloro-6-methylpurin-9-yl)acetate. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed, National Library of Medicine. [Link]

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. MDPI. [Link]

-

Biological activities of purine analogues: a review. ResearchGate. [Link]

-

Ethyl adenine-9-acetate. PubChem, National Center for Biotechnology Information. [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. Royal Society of Chemistry. [Link]

-

Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. ACS Publications. [Link]

-

Ethyl Acetate Extract of Origanum vulgare L. ssp. hirtum Prevents Streptozotocin-Induced Diabetes in C57BL/6 Mice. PubMed, National Library of Medicine. [Link]

-

Synthesis of Purine Derivatives as Scaffolds for a Diversity of Biological Activities. IntechOpen. [Link]

-

Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

-

Ethyl Acetate. NIST WebBook. [Link]

-

Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. PubMed, National Library of Medicine. [Link]

-

Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. PubMed, National Library of Medicine. [Link]

-

Synthesis of (purin-6-yl)acetates and their transformations to 6-(2-hydroxyethyl)- and 6-(carbamoylmethyl)purines. Semantic Scholar. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C9H10N4O2 | CID 5983596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2228-04-8|this compound|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. scbt.com [scbt.com]

- 7. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 11. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Ethyl 2-(9H-purin-6-yl)acetate: A Strategic Approach for Target Discovery

An In-Depth Technical Guide

Abstract

The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous signaling molecules and a clinically successful class of therapeutics. Consequently, novel synthetic purine analogs, such as Ethyl 2-(9H-purin-6-yl)acetate, represent a promising, yet uncharacterized, frontier for drug discovery. This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of this molecule. We eschew a one-size-fits-all template, instead providing a logically structured screening cascade designed to efficiently identify and validate potential therapeutic activities. Moving from broad phenotypic assessments to specific, hypothesis-driven mechanistic studies, this document serves as a practical roadmap for researchers. Each proposed step is grounded in established scientific principles, detailing not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating discovery workflow.

Introduction: The Rationale for Screening a Novel Purine Analog

The 9H-purine core is a privileged structure in pharmacology. Nature selected it for adenosine triphosphate (ATP), the universal energy currency, and for the nucleic acids that encode life. This ubiquity means that a vast number of enzymes have evolved to bind the purine ring. Medicinal chemists have expertly exploited this by designing purine analogs that function as competitive inhibitors, leading to blockbuster drugs in oncology (e.g., Fludarabine) and virology (e.g., Acyclovir).

This compound is a synthetic derivative featuring an ethyl acetate group at the 6-position. This modification significantly alters the electronic and steric profile compared to natural purines like adenine or guanine, opening the door to novel biological targets. The objective of this guide is to provide a robust, multi-tiered framework to de-orphanize this compound, systematically exploring its cytotoxic, antimicrobial, and enzyme-inhibitory potential.

The proposed screening cascade is designed for maximal information yield while conserving resources, beginning with broad cellular assays and progressively focusing on specific molecular targets based on emergent data.

Figure 1: Tiered Screening Cascade. A logical workflow for characterizing a novel compound, from initial quality control to specific mechanism of action studies.

Foundational Steps: Compound Management and Quality Control

Scientific integrity demands that any observed biological activity is unequivocally attributable to the compound . Therefore, rigorous quality control is the non-negotiable first step.

Purity and Identity Verification

Before any biological assay, the identity and purity of this compound must be confirmed. Impurities, such as residual starting materials or synthetic byproducts, can lead to false-positive results.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. The goal is a purity level of ≥95%.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound, matching it to its expected mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the specific chemical structure and ensures the correct isomer is present.

Solubility and Stock Solution Preparation

Poor solubility is a common cause of artifacts in biological screening. A compound that precipitates in aqueous assay buffer is not bioavailable and can interfere with optical-based readouts.

Protocol 2.2.1: Stock Solution Preparation

-

Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), a universal solvent for many small molecules.

-

Initial Solubility Test: Attempt to dissolve ~10 mg of the compound in 100 µL of DMSO to assess its general solubility. Aim for a high-concentration primary stock.

-

Stock Preparation: Accurately weigh the compound and dissolve it in a precise volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the final concentration of DMSO in the assay, which can itself be toxic to cells.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles.

Tier 1: Broad-Spectrum Phenotypic Screening

The initial goal is to cast a wide net to detect any general biological activity. We will assess the compound's effect on cell viability and its potential as an antimicrobial agent. These results provide a crucial concentration window for all subsequent experiments.

Mammalian Cell Cytotoxicity/Cytostaticity

Rationale: This assay determines the concentration at which the compound is toxic (cytotoxic) or inhibits proliferation (cytostatic). This is critical for distinguishing targeted anti-proliferative effects from non-specific toxicity. We use a panel of cell lines, including both cancerous and non-cancerous cells, to identify any potential cancer-specific effects.

Protocol 3.1.1: MTS Cell Viability Assay

-

Cell Seeding: Seed cells from a cancerous line (e.g., A549 - human lung carcinoma) and a non-cancerous line (e.g., HEK293 - human embryonic kidney) into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Compound Preparation: Perform a serial dilution of the 10 mM DMSO stock of this compound in cell culture medium to prepare working concentrations. A typical 8-point dilution series might range from 100 µM to 0.1 µM. Include a "vehicle control" (medium with the same final DMSO concentration, e.g., 0.1%) and a "positive control" (a known cytotoxic agent like Staurosporine).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for 48-72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. This reagent is converted by metabolically active cells into a colored formazan product.

-

Incubation & Readout: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Figure 2: MTS Assay Workflow. A streamlined process for determining compound cytotoxicity in cultured cells.

Data Presentation: Cytotoxicity Profile

| Cell Line | Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | Experimental Value |

| HeLa | Human Cervical Cancer | Experimental Value |

| HEK293 | Human Embryonic Kidney | Experimental Value |

| MRC-5 | Human Lung Fibroblast | Experimental Value |

Tier 2: Hypothesis-Driven Screening - Kinase Inhibition

Rationale & Authoritative Grounding: The purine core of our compound is structurally analogous to the adenine ring of ATP. Protein kinases, a family of over 500 enzymes, all utilize ATP to phosphorylate their substrates and are fundamental regulators of cell signaling. Because of this structural mimicry, purine analogs are a well-established class of kinase inhibitors. It is therefore a high-probability hypothesis that this compound may function as a kinase inhibitor by competing with ATP for the enzyme's binding pocket. A broad kinase panel screen is the most efficient method to test this hypothesis.

Figure 3: Mechanism of Competitive Kinase Inhibition. The purine analog occupies the ATP-binding site on the kinase, preventing the natural substrate (ATP) from binding and halting phosphorylation.

Protocol 4.1.1: In Vitro Kinase Profiling (Example using ADP-Glo™ Assay)

This protocol describes the principle, often performed by specialized contract research organizations (CROs) against a large panel.

-

Reaction Setup: In a multi-well plate, combine the specific kinase, its corresponding substrate peptide, and ATP at a concentration near its Km value.

-

Compound Addition: Add this compound at a standard screening concentration (e.g., 1 µM or 10 µM). Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. The reagent then converts the ADP produced by the kinase reaction into ATP.

-

Luminescence Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin. This new ATP is used by the luciferase enzyme to generate a luminescent signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.

-

Data Analysis: Measure luminescence on a plate reader. Calculate the percent inhibition for the compound relative to the positive control.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | Kinase Family | % Inhibition @ 10 µM |

| EGFR | Tyrosine Kinase | Experimental Value |

| Src | Tyrosine Kinase | Experimental Value |

| CDK2 | Serine/Threonine Kinase | Experimental Value |

| AKT1 | Serine/Threonine Kinase | Experimental Value |

| ... (panel continues) | ... | ... |

Tier 3: Cellular Target Validation and Mechanism of Action

Rationale: An in vitro hit from the kinase panel is promising, but not definitive. It is essential to confirm that the compound can enter a living cell, engage its intended target, and elicit a biological response. This step validates the in vitro findings in a more physiologically relevant context.

Let us assume the Tier 2 screen identified Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase, as a primary hit. The following workflow aims to validate this.

Protocol 5.1.1: Western Blot for Target Engagement

-

Cell Culture & Serum Starvation: Culture A549 cells (which overexpress EGFR) to ~80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., centered around the cytotoxicity IC50) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-ERK (p-ERK, a downstream effector), and total ERK. A loading control like GAPDH is essential.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

-

Interpretation: A successful target engagement will show a dose-dependent decrease in the p-EGFR and p-ERK signals in the compound-treated, EGF-stimulated cells, without affecting the total protein levels.

Figure 4: EGFR Signaling Pathway Inhibition. The compound is hypothesized to block EGFR autophosphorylation, thereby preventing the activation of downstream pro-survival signals like the ERK pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of a novel purine analog, this compound. By progressing from broad phenotypic assays to specific, hypothesis-driven mechanistic studies, this strategy maximizes the potential for discovering a validated mechanism of action.

Positive results from this cascade—specifically, a potent in vitro kinase inhibition coupled with confirmed cellular target engagement and a corresponding phenotypic effect—would provide a strong foundation for initiating a formal drug discovery program. Subsequent steps would include:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the lead compound to improve potency and selectivity.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

-

In Vivo Efficacy Studies: Testing the compound's therapeutic effect in relevant animal models.

This rigorous, scientifically grounded approach ensures that resources are directed efficiently toward the most promising avenues, paving the way for the potential development of a novel therapeutic agent.

References

-

Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science. [Link]

-

Cohen, P. (2002). Protein kinases — the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

-

Li, Y., & Fu, D. (2021). Recent advances in the development of purine derivatives as kinase inhibitors for cancer therapy. Future Medicinal Chemistry. [Link]

Unlocking the Therapeutic Promise of Ethyl 2-(9H-purin-6-yl)acetate: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive framework for elucidating the therapeutic potential of Ethyl 2-(9H-purin-6-yl)acetate, a synthetic purine analog. As a Senior Application Scientist, this document synthesizes established principles of drug discovery with actionable, field-proven experimental methodologies. We will navigate the logical progression from structural analysis to the identification and validation of potential molecular targets, equipping research teams with the necessary tools to explore the full therapeutic landscape of this promising compound.

The Purine Scaffold: A Privileged Structure in Medicinal Chemistry

Purine analogs represent a cornerstone of modern pharmacotherapy, with a rich history of successful clinical applications.[1] By mimicking the endogenous purines, adenine and guanine, these synthetic derivatives can competitively inhibit key enzymes and receptors, disrupting pathological processes. This class of molecules has yielded a diverse array of drugs, including antiviral agents, immunosuppressants, and a significant number of anticancer therapeutics.[2] The remarkable versatility of the purine scaffold lies in its ability to be extensively modified at various positions, allowing for the fine-tuning of target specificity and pharmacological properties.

This compound: A Structural Perspective

This compound (PubChem CID: 5983596) is a derivative of purine featuring an ethyl acetate group attached to the C6 position of the purine ring.[3]

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H10N4O2 | [3] |

| Molecular Weight | 206.20 g/mol | [3] |

| XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

The presence of the ethyl acetate group at the C6 position is of particular interest. Structure-activity relationship (SAR) studies of numerous 6-substituted purine analogs have demonstrated that this position is critical for determining biological activity and target selectivity.[4][5] The ester functionality introduces a potential hydrogen bond acceptor and can influence the molecule's solubility and cell permeability.

Hypothesized Therapeutic Targets: A Focus on Kinase Inhibition

Given the extensive literature on 6-substituted purines as kinase inhibitors, it is highly probable that this compound exerts its biological effects through the modulation of one or more protein kinases.[2] Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Cyclin-Dependent Kinases (CDKs)

Rationale: Numerous 6-substituted purine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4][6][7][8] The purine core of these inhibitors mimics the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of CDKs and competitively inhibit their activity. The substituent at the C6 position often extends into a hydrophobic pocket, contributing to both potency and selectivity.[4][7]

Signaling Pathway:

Caption: Hypothesized inhibition of CDK signaling by this compound.

Src Family Kinases (SFKs)

Rationale: The purine scaffold has also been successfully exploited to develop potent inhibitors of Src family kinases.[9][10][11] SFKs are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various cancers. Trisubstituted purines, in particular, have shown promise as selective Src inhibitors.[10]

Signaling Pathway:

Caption: Hypothesized inhibition of Src signaling by this compound.

Other Potential Kinase Targets

Based on the broader literature of purine analog kinase inhibitors, other potential targets for this compound could include:

-

p38 Mitogen-Activated Protein Kinase (MAPK): Purine analogs have been reported as inhibitors of p38 MAPK, a key player in inflammatory responses.[12]

-

Other Tyrosine Kinases: The purine scaffold is a versatile starting point for the development of inhibitors against various tyrosine kinases implicated in cancer.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of the therapeutic targets of this compound. The following workflows provide a logical and robust framework for this process.

Workflow for Initial Target Identification

Caption: Initial workflow for identifying potential protein targets.

Detailed Experimental Protocols

This assay is a primary screen to determine if this compound directly inhibits the activity of purified kinases.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of product formed is quantified, and the inhibitory effect of the compound is determined by comparing the kinase activity in the presence and absence of the compound.

Protocol:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

-

-

Kinase Reaction:

-

In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the purified kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the product. A common method is to use a luminescence-based assay that measures the amount of ADP produced.

-

Add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Data Presentation:

| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (nM) (Control) |

| CDK2/Cyclin A | Experimental Value | 5 |

| Src | Experimental Value | 10 |

| p38α MAPK | Experimental Value | 20 |

CETSA is a powerful method to confirm target engagement in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability by heating cells or cell lysates to various temperatures and then quantifying the amount of soluble target protein remaining.[1]

Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate density.

-

Treat the cells with this compound or DMSO (vehicle control) for a defined period.

-

-

Heat Shock:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Quantify the amount of the target protein in the soluble fraction using Western blotting or an immunoassay.

-

-

Data Analysis:

-

Plot the amount of soluble target protein against the temperature for both the treated and control samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

This technique is used to identify the binding partners of a small molecule from a complex protein mixture.

Protocol:

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with target binding.

-

-

Immobilization:

-

Covalently attach the synthesized probe to the affinity matrix.

-

-

Protein Binding:

-

Incubate the affinity matrix with a cell lysate or tissue extract.

-

-

Washing and Elution:

-

Wash the matrix extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, for example, by competing with an excess of free this compound.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Identify the proteins of interest using mass spectrometry.

-

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its protein target.

Protocol:

-

Protein Immobilization:

-

Immobilize the purified target protein onto the surface of a sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of this compound over the sensor surface.

-

The binding of the small molecule to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Data Presentation:

| Target Protein | ka (1/Ms) | kd (1/s) | KD (µM) |

| CDK2/Cyclin A | Experimental Value | Experimental Value | Experimental Value |

| Src | Experimental Value | Experimental Value | Experimental Value |

Conclusion

This technical guide provides a structured and evidence-based approach to unraveling the therapeutic potential of this compound. By systematically applying the outlined experimental workflows, researchers can identify and validate its molecular targets, elucidate its mechanism of action, and ultimately pave the way for its development as a novel therapeutic agent. The purine scaffold holds immense promise, and a rigorous scientific investigation, as detailed herein, is the key to unlocking its full clinical utility.

References

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

-

Fischer, P. M. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

-

Wang, Z., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(13), 4971-4980. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]

-

Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ResearchGate. [Link]

-

Shakespeare, W. C., et al. (2000). Structural basis of Src tyrosine kinase inhibition with a new class of potent and selective trisubstituted purine-based compounds. Proceedings of the National Academy of Sciences, 97(17), 9373-9378. [Link]

-

Klis, M., et al. (2008). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 51(16), 4948–4957. [Link]

-

Li, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3532. [Link]

-

Wang, Z., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. ResearchGate. [Link]

-

Lomenick, B., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 621, 129-147. [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 159-173. [Link]

-

Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

-

Wang, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

-

Wright, D. C., et al. (2006). Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 147(11), 5345–5353. [Link]

-

Wang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

-

Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

-

da Silva, P. B., et al. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1232. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC. [Link]

-

Al-Hayali, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]

-

Yoshida, M., & Hisamatsu, Y. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(1), 36-44. [Link]

-

Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

-

Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 53, 76-84. [Link]

-

Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]

-

Regan, J., et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. [Link]

-

Konyukhov, V. N., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(23), 7247. [Link]

-

Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 73-77. [Link]

-

Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

-

Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of some 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives [scielo.org.mx]

- 10. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The newer purine analogs. Significant therapeutic advance in the management of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(9H-purin-6-yl)acetate: A Versatile Precursor in Modern Drug Discovery

Abstract